N-(2-bromophenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide
Description
The target compound, N-(2-bromophenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide, is a quinazoline derivative featuring a sulfanyl-acetamide bridge. Its core structure includes:
- Quinazoline ring: A bicyclic system with a 4-oxo group at position 2.
- Substituents:
- A 4-methylphenyl group at position 3 of the quinazoline.
- A 2-bromophenyl group attached to the acetamide nitrogen.
- Functional groups: Sulfanyl (–S–), acetamide (–NHCO–), and bromine, which contribute to its electronic and steric properties.
This structural framework is associated with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects, as observed in related compounds .
Properties
IUPAC Name |
N-(2-bromophenyl)-2-[3-(4-methylphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18BrN3O2S/c1-15-10-12-16(13-11-15)27-22(29)17-6-2-4-8-19(17)26-23(27)30-14-21(28)25-20-9-5-3-7-18(20)24/h2-13H,14H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTDSOVKTMOBUEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=CC=CC=C4Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
476486-17-6 | |
| Record name | N-(2-BR-PHENYL)-2-((3-(4-ME-PH)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)THIO)ACETAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
N-(2-bromophenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the available literature on its biological activity, including structure-activity relationships, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C23H18BrN3O2S. The compound features a complex structure that includes a bromophenyl moiety, a quinazoline derivative, and a sulfanyl group. This structural complexity may contribute to its diverse biological activities.
Structural Information
| Property | Value |
|---|---|
| Molecular Formula | C23H18BrN3O2S |
| Molecular Weight | 480.37 g/mol |
| SMILES | CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=CC=CC=C4Br |
| InChI | InChI=1S/C23H18BrN3O2S/c1-15... |
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For example, derivatives of quinazoline have been shown to inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The specific interactions of this compound with cancer cell pathways remain under investigation.
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial activity. Compounds containing sulfanyl groups and quinazoline frameworks have been reported to possess antibacterial and antifungal properties. In vitro assays could determine the effectiveness of this compound against various microbial strains.
Enzyme Inhibition
Enzyme inhibition studies are crucial for understanding the mechanism of action of this compound. Preliminary data suggest that it may act as an inhibitor for certain kinases or other enzymes involved in cellular signaling pathways. Further research is needed to elucidate the specific targets and inhibition kinetics.
Case Studies
-
Case Study: Anticancer Effects
A study evaluating the cytotoxic effects of quinazoline derivatives demonstrated that modifications to the quinazoline core significantly enhanced activity against breast cancer cell lines (MCF-7). The study highlighted the importance of substituents in determining biological efficacy. -
Case Study: Antimicrobial Activity
A recent investigation into sulfanyl compounds showed promising results against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) indicating effective antimicrobial properties. Further exploration into structure-function relationships could enhance understanding.
Research Findings
Research into this compound is still emerging, with limited literature available. However, findings suggest:
- Mechanism of Action : Potential involvement in apoptosis induction in cancer cells.
- Synergistic Effects : Possible synergistic effects when combined with existing chemotherapeutics.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
The table below highlights key structural differences between the target compound and analogs:
Substituent Impact:
Research Findings and Unique Advantages of the Target Compound
- Unique Pharmacological Profile : The combination of 4-methylphenyl (electron-donating) and 2-bromophenyl (electron-withdrawing) groups may balance receptor affinity and metabolic stability .
- Comparative Efficacy : In silico studies suggest the target compound has a lower IC50 against breast cancer cell lines than chlorophenyl analogs .
Q & A
Q. How does the compound interact with plasma proteins, and what are the implications for dosing?
- Equilibrium dialysis or ultrafiltration coupled with HPLC quantifies plasma protein binding (e.g., albumin). High binding (>90%) may necessitate dose adjustments to maintain free drug concentrations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
